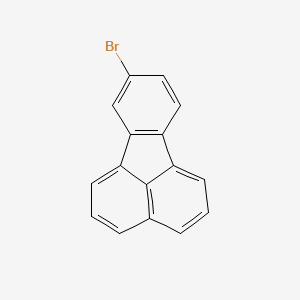

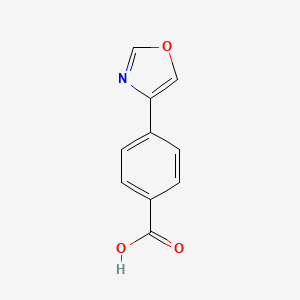

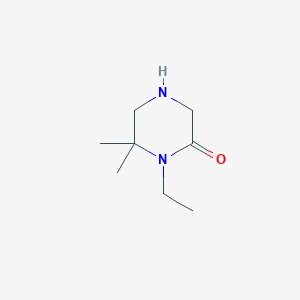

![molecular formula C8H8N4 B1512074 2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazin CAS No. 681249-76-3](/img/structure/B1512074.png)

2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazin

Übersicht

Beschreibung

2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C8H8N4 and its molecular weight is 160.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Ich habe eine Recherche zu den wissenschaftlichen Forschungsanwendungen von 2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazin durchgeführt. Hier ist eine umfassende Analyse, die sich auf verschiedene einzigartige Anwendungen konzentriert:

Therapeutische Ziele für Stoffwechselstörungen

Diese Verbindung wurde für ihr Potenzial zur gezielten Ansteuerung von Fettsäure-bindenden Proteinen (FABPs), insbesondere FABP4 und FABP5, erkannt. Diese Proteine gelten als therapeutische Ziele für Erkrankungen wie Dyslipidämie, koronare Herzkrankheit und Diabetes .

Landwirtschaftliche Chemie

Die Triazolo[1,5-a]pyrimidine, eine verwandte Klasse von Verbindungen, werden in der Landwirtschaft weit verbreitet eingesetzt. Sie spielen aufgrund ihrer biologischen Aktivität eine bedeutende Rolle bei der Entwicklung neuer Agrochemikalien .

Medizinische Chemie

In der medizinischen Chemie haben Triazolo[1,5-a]pyrimidine aufgrund ihrer vielfältigen biologischen Aktivitäten eine große Bedeutung erlangt. Dies deutet darauf hin, dass this compound auch für verschiedene medizinische Anwendungen erforscht werden könnte .

Antibakterielle und antimykotische Eigenschaften

Derivate von Triazolo[4,3-a]pyrazin haben eine breite Palette biologischer Aktivitäten gezeigt, darunter antibakterielle und antimykotische Eigenschaften. Dies deutet auf potenzielle Anwendungen bei der Entwicklung neuer antibakterieller und antimykotischer Mittel hin .

Antidiabetische Eigenschaften

Triazolo[4,3-a]pyrazin-Derivate wurden wegen ihrer antidiabetischen Eigenschaften bekannt. Dies legt nahe, dass this compound als Pharmakophor bei der Entdeckung von Antidiabetika untersucht werden könnte .

Anti-Plättchenaggregation

Es wurde auch berichtet, dass diese Verbindungen Anti-Plättchenaggregationsaktivitäten besitzen, die zur Vorbeugung thrombotischer Erkrankungen hilfreich sein könnten .

Anticonvulsive Eigenschaften

Die antikonvulsiven Eigenschaften von Triazolo[4,3-a]pyrazin-Derivaten deuten darauf hin, dass sie zur Behandlung von Epilepsie oder anderen Krampferkrankungen eingesetzt werden könnten .

Antidepressive Anwendungen

Die Entdeckung von Trazodon, einer verwandten Verbindung mit einer Triazolopyridinstruktur als selektiver Serotonin-Wiederaufnahmehemmer zur Behandlung von Depressionen, unterstreicht das Potenzial von Triazolopyridinen in antidepressiven Anwendungen .

[Springer - Biologische Aktivitäten von [1,2,4]triazolo 1,5- MDPI - Synthese und antibakterielle Aktivität von neuartigen Triazolo[4,3-a]pyrazin Taylor & Francis Online - Die Chemie von [1,2,3]Triazolo[1,5-a]pyridinen

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act on various targets including rorγt, phd-1, jak1, and jak2 . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .

Mode of Action

Similar compounds have been found to inhibit their targets, leading to changes in cellular processes . For instance, inhibition of JAK1 and JAK2 can disrupt the JAK-STAT signaling pathway, affecting cell proliferation and immune response .

Biochemical Pathways

Based on the targets of similar compounds, it can be inferred that this compound may affect pathways related to immune response, oxygen sensing, and cell proliferation .

Result of Action

Based on the known effects of similar compounds, it can be inferred that this compound may have potential effects on cell proliferation, immune response, and oxygen sensing .

Biochemische Analyse

Biochemical Properties

2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with enzymes such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs). The interaction with CDKs involves the binding of 2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine to the ATP-binding site, thereby inhibiting the kinase activity and affecting cell cycle regulation. Similarly, the interaction with PDEs results in the inhibition of cyclic nucleotide degradation, leading to altered cellular signaling pathways .

Cellular Effects

The effects of 2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of CDKs by 2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells. Additionally, the inhibition of PDEs can result in increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are crucial secondary messengers in cellular signaling .

Molecular Mechanism

The molecular mechanism of action of 2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine involves its binding interactions with specific biomolecules. The compound binds to the ATP-binding site of CDKs, leading to the inhibition of kinase activity. This binding is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the amino acid residues in the ATP-binding pocket. Similarly, the inhibition of PDEs by 2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine involves the binding of the compound to the active site of the enzyme, preventing the hydrolysis of cyclic nucleotides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine have been observed to change over time. The stability of the compound is maintained under standard storage conditions, but it may degrade under extreme conditions such as high temperature or acidic pH. Long-term studies have shown that the compound can induce sustained cell cycle arrest and apoptosis in cancer cells, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of 2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit CDK activity and induce cell cycle arrest without significant toxicity. At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450s (CYPs). The compound is metabolized by CYPs into various metabolites, which can then be further processed by phase II enzymes such as glucuronosyltransferases. These metabolic pathways influence the bioavailability and clearance of the compound, affecting its overall pharmacokinetic profile .

Transport and Distribution

The transport and distribution of 2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters. Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of 2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDKs and PDEs. Additionally, the compound can be targeted to specific organelles such as the nucleus and mitochondria through post-translational modifications and targeting signals. These localization patterns influence the compound’s ability to modulate cellular processes and exert its therapeutic effects .

Eigenschaften

IUPAC Name |

2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c1-2-6(1)8-10-7-5-9-3-4-12(7)11-8/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKKZEVVVHLYJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN3C=CN=CC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40740357 | |

| Record name | 2-Cyclopropyl[1,2,4]triazolo[1,5-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40740357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681249-76-3 | |

| Record name | 2-Cyclopropyl[1,2,4]triazolo[1,5-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40740357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

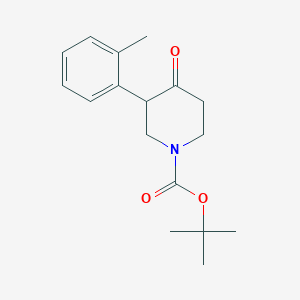

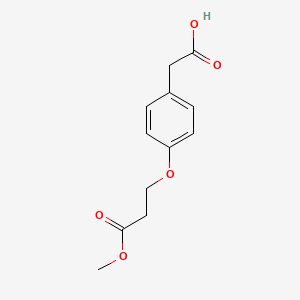

![tert-Butyl 1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]-1'-carboxylate](/img/structure/B1511992.png)

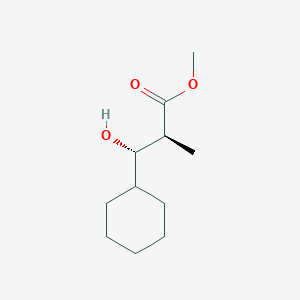

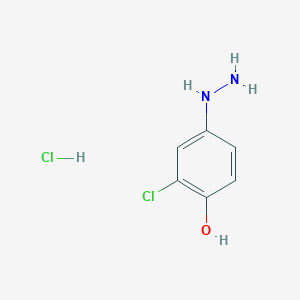

![tert-Butyl 6,7-dimethyl-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1512008.png)

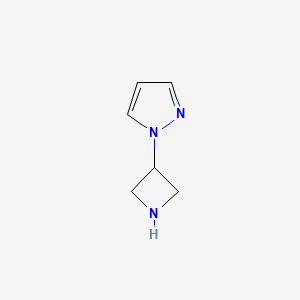

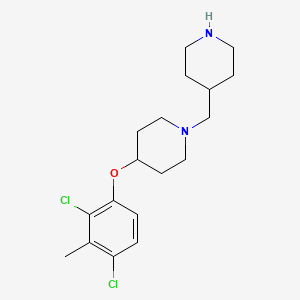

![but-2-enedioic acid;N,N-dimethyl-2-(2-methylidene-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethanamine](/img/structure/B1512032.png)

![4-(4-bromo-2-thienyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1512033.png)